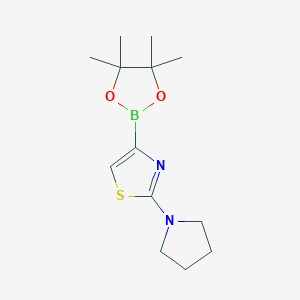

2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boronic acids and their derivatives are widely used in medicinal chemistry. They are generally considered non-toxic and environmentally benign . The pyrrolidine ring, a five-membered nitrogen heterocycle, is often used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well-known .

Molecular Structure Analysis

The general physical and chemical properties of boron reagents have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .

Chemical Reactions Analysis

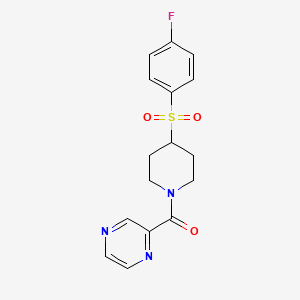

Boronic acids and their derivatives are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

科学的研究の応用

Luminescent Sensing

A study developed a family of luminescent Ir(iii) complexes that can potentially act as sensors for carbohydrates. These complexes use boronic acid pinacol ester groups and have shown the ability to form cyclic esters with simple sugars like glucose and fructose. High-resolution mass spectrometry and photoluminescence titration studies validated the formation of these adducts, indicating their potential application in carbohydrate sensing (Hashemzadeh et al., 2020).

Analytical Challenges and Solutions

The analysis of reactive pinacolboronate esters, such as 2-aminopyrimidine-5-pinacolboronate ester, presents unique challenges due to their rapid hydrolysis. A study addressed these challenges by employing unconventional methods, including non-aqueous and aprotic diluents, and highly basic mobile phases in reversed-phase separation. This approach stabilized these reactive esters and allowed for accurate purity analysis, demonstrating its broad applicability for this class of compounds (Zhong et al., 2012).

Exciplex Formation Monitoring

Research demonstrated the monitoring of exciplex formation between pyridinium boronic acid and phenyl group via fluorescence. By adding pinacol, a cyclic boronate ester with enhanced Lewis acidity was formed, leading to a strengthened cation-π stacking interaction and a significant fluorescence enhancement. This study suggests potential applications in fluorescence-based monitoring and detection systems (Huang et al., 2010).

Suzuki Cross-Coupling Reactions

The synthesis of various boronic acid pinacol esters, like 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, was achieved through iridium-catalyzed aromatic borylation. These esters were then successfully employed in Suzuki couplings with various (hetero)aryl bromides, enabling the creation of structurally diverse compounds. This process highlights the critical role of boronic acid pinacol esters in facilitating cross-coupling reactions, which are pivotal in synthesizing complex organic compounds (Batool et al., 2016).

将来の方向性

作用機序

Target of Action

Boronic acid derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their structural features .

Mode of Action

The compound’s mode of action is likely related to its boronic acid pinacol ester group. Boronic acids and their derivatives are widely used in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with proteins, enzymes, and other biological targets .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of boronic acid derivatives can be influenced by various factors, including their susceptibility to hydrolysis, which can be accelerated at physiological ph .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the rate of hydrolysis of boronic acid derivatives, which in turn can influence their stability and reactivity .

特性

IUPAC Name |

2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXQNLGOOSREEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2434239.png)

![(4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2434247.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2434260.png)